N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate
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Overview
Description
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The compound’s structure includes a benzyl group attached to a cyclopentyl ring, which is further connected to a piperazine moiety and an acetamide group. This complex structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of benzyl chloride to form the benzylpiperazine intermediate . This intermediate is then reacted with cyclopentylamine and acetic anhydride to form the final compound. The reaction conditions typically involve the use of solvents like ethanol and chloroform, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process often includes crystallization and recrystallization steps to obtain the dihydrochloride hemihydrate form .
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include benzaldehyde, benzoic acid, secondary amines, and substituted piperazines. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors in the central nervous system, leading to its potential effects on mood and cognition. The benzyl group may enhance the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyl-substituted piperazines such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP). These compounds share structural similarities but differ in their specific substituents and biological activities .
Uniqueness
N-(1-Benzylcyclopentyl)-4-methylpiperazinoacetamide dihydrochloride hemihydrate is unique due to its combination of a cyclopentyl ring and an acetamide group, which are not commonly found in other piperazine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
40399-93-7 |
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Molecular Formula |
C19H31Cl2N3O |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-(1-benzylcyclopentyl)-2-methylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-16-14-22(12-11-21(16)15-18(20)23)19(9-5-6-10-19)13-17-7-3-2-4-8-17;;/h2-4,7-8,16H,5-6,9-15H2,1H3,(H2,20,23);2*1H |
InChI Key |
JWWPUZBUNBWNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC(=O)N)C2(CCCC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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